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Compound of Interest

Compound Name: 3,5-Difluorophenylacetic acid

Cat. No.: B011212

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in
Synthetic Chemistry

In the landscape of modern organic synthesis, particularly within medicinal and agricultural
chemistry, the strategic incorporation of fluorine atoms can dramatically enhance the
pharmacokinetic and pharmacodynamic properties of a molecule. 3,5-Difluorophenylacetic
acid has emerged as a pivotal building block, offering a unique combination of a reactive
carboxylic acid handle and a difluorinated phenyl ring. This guide provides an in-depth
exploration of its synthesis, key reactions, and diverse applications, underscoring its value in
the development of innovative chemical entities. The presence of two fluorine atoms in a meta-
arrangement on the phenyl ring imparts distinct electronic properties, influencing the molecule's
acidity, lipophilicity, and metabolic stability, making it a highly sought-after intermediate.[1][2]

Physicochemical Properties and Spectroscopic
Data

A thorough understanding of the physical and chemical characteristics of 3,5-
difluorophenylacetic acid is fundamental for its effective application in synthesis.
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Property Value Reference

CAS Number 105184-38-1 [1][3]

Molecular Formula CsHeF202 [1][3]

Molecular Weight 172.13 g/mol [11[3]

Appearance White to light yellow (1]
powder/crystal

Melting Point 67-81 °C [1]

pKa ~3.9 (Predicted)

N Soluble in methanol and other
Solubility ] [1]
polar organic solvents

Spectroscopic Characterization:

e 1H NMR: The proton NMR spectrum is characterized by signals corresponding to the
methylene protons and the aromatic protons.

e 13C NMR: The carbon NMR spectrum shows distinct signals for the carboxylic acid carbon,
the methylene carbon, and the aromatic carbons, with characteristic splitting patterns due to
C-F coupling.[3][5]

« Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the
O-H stretch of the carboxylic acid, the C=0 stretch, and C-F bond vibrations.[3]

e Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak and
characteristic fragmentation patterns.[3][6]

Synthesis of 3,5-Difluorophenylacetic Acid: Key
Methodologies

Several synthetic routes to 3,5-difluorophenylacetic acid have been developed, with the
choice of method often depending on the availability of starting materials and the desired scale
of production. Two common approaches are highlighted below.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.chemimpex.com/products/45481
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Difluorophenylacetic-acid
https://www.chemimpex.com/products/45481
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Difluorophenylacetic-acid
https://www.chemimpex.com/products/45481
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Difluorophenylacetic-acid
https://www.chemimpex.com/products/45481
https://www.sigmaaldrich.com/HK/zh/product/synthonixcorporation/sy3h3d67c214?context=bbe
https://www.chemimpex.com/products/45481
https://www.chemimpex.com/products/45481
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Difluorophenylacetic-acid
https://spectrabase.com/spectrum/IZsmp93HyG0
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Difluorophenylacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Difluorophenylacetic-acid
https://webbook.nist.gov/cgi/inchi?ID=U299002&Mask=200
https://www.benchchem.com/product/b011212?utm_src=pdf-body
https://www.benchchem.com/product/b011212?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Grignhard Reaction and Carboxylation of 3,5-
Difluorobenzyl Bromide

This classic method involves the formation of a Grighard reagent from 3,5-difluorobenzyl
bromide, followed by its reaction with carbon dioxide.

1. CO2

.
Mg, THE 3,5-Difluorobenzylmagnesium Bromide 2. H:07

3,5-Difluorobenzyl Bromide 3,5-Difluorophenylacetic Acid

Click to download full resolution via product page
Workflow for Grignard-based synthesis.
Experimental Protocol:

o Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere
(e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran
(THF). A solution of 3,5-difluorobenzyl bromide in anhydrous THF is added dropwise to
initiate the reaction. The mixture is stirred until the magnesium is consumed.

o Carboxylation: The freshly prepared Grignard reagent is cooled in a dry ice/acetone bath.
Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over
crushed dry ice.

o Work-up: The reaction mixture is allowed to warm to room temperature and then quenched
with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The
agueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The
combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated
under reduced pressure to yield the crude 3,5-difluorophenylacetic acid, which can be
further purified by recrystallization.

Willgerodt-Kindler Reaction of 3,5-Difluoroacetophenone

The Willgerodt-Kindler reaction provides an alternative route, converting an aryl ketone to a
terminal carboxylic acid derivative.[7]
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Sulfur, Morpholine, Heat= Acid or Base Hvdrolysis=

3,5-Difluoroacetophenone Thiomorpholide Intermediate 3,5-Difluorophenylacetic Acid

Click to download full resolution via product page
Workflow for Willgerodt-Kindler synthesis.
Experimental Protocol:

e Thioamide Formation: A mixture of 3,5-difluoroacetophenone, sulfur, and morpholine is
heated at reflux. The progress of the reaction is monitored by thin-layer chromatography
(TLC).[8]

o Hydrolysis: After completion, the reaction mixture is cooled, and the intermediate
thiomorpholide is hydrolyzed by heating with a strong acid (e.g., sulfuric acid in aqueous
acetic acid) or a strong base (e.g., sodium hydroxide).

o Work-up: The reaction mixture is cooled and acidified to precipitate the crude 3,5-
difluorophenylacetic acid. The solid is collected by filtration, washed with water, and
purified by recrystallization.

Core Reactivity and Applications in Organic
Synthesis

The synthetic utility of 3,5-difluorophenylacetic acid stems from the reactivity of its carboxylic
acid group and the unique properties conferred by the difluorinated phenyl ring.

Amide Bond Formation

A primary application of 3,5-difluorophenylacetic acid is in the synthesis of amides, which are
prevalent in pharmaceuticals. Standard coupling reagents can be employed for this
transformation.
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3,5-Difluorophenylacetic Acid | _Coupling Reagent (e.g., HATU, EDC), Base

3,5-Difluorophenylacetamide Derivative

Primary or Secondary Amine

Click to download full resolution via product page
General workflow for amide coupling.
Experimental Protocol (General):

» To a solution of 3,5-difluorophenylacetic acid in a suitable aprotic solvent (e.g.,
dimethylformamide or dichloromethane), a coupling reagent (e.g., HATU, HBTU, or
EDC/HOBLt) and a non-nucleophilic base (e.g., diisopropylethylamine) are added.

o The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

e The desired amine is then added, and the reaction is stirred until completion (monitored by
TLC or LC-MS).

e The reaction is worked up by washing with aqueous solutions to remove the coupling
byproducts and excess reagents. The organic layer is dried and concentrated, and the
resulting amide is purified by chromatography or recrystallization.

Esterification

Ester derivatives of 3,5-difluorophenylacetic acid can be readily prepared through various
esterification methods, including Fischer esterification or by reaction with alkyl halides in the
presence of a base.

Case Study: Synthesis of Taranabant

3,5-Difluorophenylacetic acid is a key building block in the synthesis of taranabant, a
cannabinoid receptor 1 (CB1) inverse agonist that was investigated for the treatment of obesity.
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[9] The synthesis involves the amide coupling of 3,5-difluorophenylacetic acid with a chiral
amine intermediate.

The Influence of the 3,5-Difluoro Substitution
Pattern

The meta-disposed fluorine atoms on the phenyl ring have profound electronic effects that are
central to the utility of this building block.

 Increased Acidity: The strong electron-withdrawing nature of the fluorine atoms increases the
acidity of the carboxylic acid proton, which can influence its reactivity in certain
transformations.

¢ Modulation of Lipophilicity: Fluorine substitution generally increases the lipophilicity of a
molecule, which can enhance its ability to cross biological membranes.[10]

e Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage
by cytochrome P450 enzymes. The 3,5-difluoro pattern can block sites of potential aromatic
hydroxylation, thereby improving the metabolic stability and half-life of a drug candidate.

» Enhanced Drug-Target Interactions: The fluorine atoms can participate in favorable
interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions,
potentially increasing binding affinity and potency.[11] Quantum chemical studies have
shown that fluorine substitution alters the electron distribution in the aromatic ring, which can
fine-tune these interactions.[12]

Applications in Agrochemicals

Beyond pharmaceuticals, 3,5-difluorophenylacetic acid and its derivatives are valuable
intermediates in the synthesis of modern agrochemicals, including herbicides and fungicides.[1]
The incorporation of the 3,5-difluorophenyl moiety can enhance the efficacy and selectivity of
these agents.

Conclusion

3,5-Difluorophenylacetic acid is a versatile and strategically important building block in
organic synthesis. Its unique combination of a reactive carboxylic acid and an electronically
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modified aromatic ring provides a powerful tool for the construction of complex molecules with
tailored properties. A comprehensive understanding of its synthesis, reactivity, and the specific
effects of the difluoro substitution pattern is crucial for leveraging its full potential in the
development of next-generation pharmaceuticals and agrochemicals.
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e NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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